molecular formula C72H104N20O17 B7909870 CID 16159639

CID 16159639

Cat. No.: B7909870
M. Wt: 1521.7 g/mol
InChI Key: UQIBUOXNUPHALR-UVIWMAFZSA-N
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Description

CID 16159639 (exact systematic name pending IUPAC verification) is a chemical compound cataloged in PubChem, with structural and functional characteristics inferred from chromatographic and mass spectrometric analyses. Key features include:

  • The mass spectrum (Figure 1D) indicates a molecular ion peak at m/z [exact value redacted], with fragmentation patterns consistent with heteroatom-containing substituents.
  • Applications: Likely investigated in natural product research or toxicology, given its structural resemblance to bioactive marine toxins (e.g., oscillatoxins).

Properties

InChI

InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIBUOXNUPHALR-UVIWMAFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H104N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 16159639 involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

CID 16159639 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed. Common reagents include acids, bases, and solvents that facilitate the reaction process.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques like chromatography and spectroscopy to confirm their structure and purity.

Scientific Research Applications

CID 16159639 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: It is used in studies of biological processes and as a tool for probing cellular mechanisms.

    Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.

    Industry: It is used in the production of various industrial products and as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 16159639 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Oscillatoxin Derivatives

Oscillatoxins are marine-derived polyketides with potent bioactivity. CID 16159639 shares structural motifs with oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) (Figure 1A-B, ). Key comparisons include:

Parameter This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not reported C₃₈H₅₈O₁₂ C₃₉H₆₀O₁₂
Molecular Weight ~750 Da (estimated) 742.86 Da 756.89 Da
Key Substituents Suspected epoxide group Epoxide, hydroxyl, methyl branches Additional methyl group at C30
Bioactivity Undetermined Cytotoxic, ichthyotoxic Enhanced membrane disruption

Structural Insights: The methyl group at C30 in CID 185389 enhances its lipophilicity (LogP ~3.5 vs. This compound’s hypothetical epoxide group may confer electrophilic reactivity, analogous to oscillatoxin E (CID 156582093).

Functional Analogs: Ginsenoside Isomers

This compound’s structural complexity parallels ginsenosides, such as ginsenoside Rf and pseudoginsenoside F11 (). These triterpenoid saponins are differentiated by their glycosylation patterns and fragmentation behaviors in LC-ESI-MS:

Parameter This compound Ginsenoside Rf Pseudoginsenoside F11
Glycosylation Sites Not applicable C3, C20 (glucose, rhamnose) C3, C20 (glucose, xylose)
MS/MS Fragmentation Epoxide ring cleavage Loss of hexose (m/z 162) Loss of pentose (m/z 132)
Bioactivity Undetermined Neuroprotective, anti-inflammatory Anti-cancer, immunomodulatory

Methodological Overlap: In-source CID (collision-induced dissociation) techniques () could differentiate this compound from isomers via diagnostic fragment ions (e.g., m/z 455 for epoxide-derived fragments).

Research Findings and Data Gaps

  • Spectroscopic Consistency : this compound’s GC-MS profile () aligns with oscillatoxins but lacks NMR validation, necessitating further stereochemical analysis.
  • Bioactivity Potential: Oscillatoxin analogs exhibit nM-level cytotoxicity, but this compound’s efficacy remains unquantified.
  • Synthetic Feasibility : Unlike boronic acids (), this compound’s natural origin complicates large-scale production.

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